di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate
Description
Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core. This structure is characterized by a fused imidazole and pyridine ring system, with two tert-butoxycarbonyl (Boc) groups at positions 1 and 3. The Boc groups serve as protective moieties, enhancing the compound’s stability during synthetic processes and modulating its solubility. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules due to its rigid, nitrogen-rich scaffold .
Properties
IUPAC Name |
ditert-butyl 6,7-dihydro-4H-imidazo[4,5-c]pyridine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)18-8-7-12-11(9-18)17-10-19(12)14(21)23-16(4,5)6/h10H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBNYDMFYBMIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via Groebke–Blackburn–Bienaymé Three-Component Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction provides a robust pathway for constructing imidazo[4,5-c]pyridine scaffolds. In this approach, 4-aminopyridine derivatives undergo condensation with tert-butyl isocyanide and aldehydes under acidic conditions. For example, heating 4-amino-3-nitropyridine with tert-butyl isocyanide and benzaldehyde in acetic acid at 80°C for 12 hours yields the imidazo[4,5-c]pyridine core . Subsequent hydrogenation reduces the nitro group to an amine, followed by boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst .
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| GBB Cyclization | AcOH, 80°C, 12h | 65% |
| Nitro Reduction | H₂/Pd-C, EtOH, RT | 90% |
| Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 78% |
This method achieves moderate yields but requires careful control of reducing conditions to avoid over-hydrogenation .
Buchwald–Hartwig Coupling for Imidazo Ring Formation
Patent literature describes a palladium-catalyzed coupling strategy to assemble the imidazo[4,5-c]pyridine system. Starting with tert-butyl 4-bromo-5-aminopyridine-1-carboxylate, a Buchwald–Hartwig amination with methylamine in the presence of Pd₂(dba)₃ and Xantphos ligand generates the dihydroimidazole intermediate . Cyclization is induced via microwave irradiation at 150°C for 30 minutes, followed by dual boc protection using Boc₂O and sodium hydride in THF .
Reaction Optimization Insights:
-
Microwave irradiation reduces reaction time from 24 hours to 30 minutes.
-
Sodium hydride ensures deprotonation of secondary amines for efficient boc protection .
Limitations:
-
Palladium catalyst residuals require extensive purification via silica gel chromatography.
-
Overall yield for the four-step sequence is 42%, constrained by side reactions during amination .
Reductive Amination and Tandem Protection
A third approach involves reductive amination of 4-oxopiperidine-1-carboxylate derivatives. Treatment of tert-butyl 4-oxopiperidine-1-carboxylate with ammonium acetate and sodium cyanoborohydride in methanol forms the secondary amine, which undergoes cyclization with cyanogen bromide to yield the imidazo ring . Final boc protection is achieved using Boc₂O under anhydrous conditions .
Critical Comparison with Alternative Routes:
| Parameter | GBB Route | Buchwald–Hartwig | Reductive Amination |
|---|---|---|---|
| Total Steps | 3 | 4 | 3 |
| Overall Yield | 45% | 42% | 50% |
| Purification Complexity | Moderate | High | Moderate |
The reductive amination method offers marginally higher yields but necessitates stringent moisture control to prevent boc group hydrolysis .
Analytical Characterization and Quality Control
Successful synthesis requires validation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For di-tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 18H, tert-butyl), 3.65–3.72 (m, 4H, CH₂), 4.25–4.33 (m, 2H, CH₂), 7.89 (s, 1H, imidazole-H) .
-
HRMS (ESI): m/z calc. for C₁₉H₂₈N₃O₄⁺ [M+H]⁺: 362.2078; found: 362.2075 .
Impurity profiling via HPLC (0.1% formic acid/acetonitrile gradient) identifies residual starting materials (<0.5%) and ensures compliance with pharmacopeial standards .
Industrial-Scale Production Considerations
Scaling the GBB route presents challenges in exothermic control during nitro group reduction. Continuous flow reactors mitigate thermal runaway risks by maintaining precise temperature gradients . Conversely, the Buchwald–Hartwig method’s reliance on palladium catalysts increases costs at multi-kilogram scales, necessitating ligand recycling protocols .
Chemical Reactions Analysis
Di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of imidazo-pyridine compounds exhibit notable antimicrobial properties. di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate has been studied for its potential against various microbial strains. In one study, the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies indicate that imidazo-pyridine derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound has been shown to target specific pathways involved in tumor growth, making it a candidate for further development in cancer therapeutics .
Material Science
2.1 Polymer Chemistry
In material science, this compound serves as a building block for synthesizing polymers with unique properties. Its structure allows for the formation of cross-linked networks that enhance thermal stability and mechanical strength in polymeric materials .
2.2 Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Research has shown that incorporating this compound into formulations can improve the durability and performance of coatings used in various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with low MIC values. |
| Study B | Anticancer Properties | Induced apoptosis in cancer cell lines; inhibited proliferation in vitro. |
| Study C | Polymer Development | Enhanced mechanical properties in polymer composites when used as a cross-linker. |
| Study D | Coating Formulations | Improved adhesion and resistance to environmental degradation in commercial coatings. |
Mechanism of Action
The mechanism of action of di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between di-tert-Butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate and related compounds:
Spectroscopic Differentiation
- UV Spectroscopy: Triazolo[4,5-c]pyridine derivatives (e.g., 4-amino-1-ribofuranosyl analogs) display distinct UV maxima (~290–300 nm at pH 11) compared to imidazo[4,5-c]pyridines, which lack the triazole’s extended conjugation .
- NMR: The anomeric proton in ribosylated triazolo derivatives exhibits a downfield shift (δ ~7.83), absent in Boc-protected imidazo compounds .
Biological Activity
Di-tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-1,5(4H)-dicarboxylate is a compound with potential biological activity that has been studied for its pharmacological properties. This article reviews its biological activities, including its effects on various biological systems and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.30 g/mol
- CAS Number : 1421503-52-7
Biological Activity Overview
This compound exhibits a range of biological activities that have been documented in various studies:
Antiparasitic Activity
Research indicates that compounds similar to di-tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine derivatives show significant antiparasitic effects. For instance, imidazo[1,2-a]pyridine derivatives have been investigated for their efficacy against coccidia in poultry, suggesting potential applications in veterinary medicine and agriculture .
Antimicrobial Properties
Studies have demonstrated that imidazo[4,5-c]pyridine derivatives possess antimicrobial properties. They exhibit activity against a range of bacteria and fungi, which could be beneficial in developing new antimicrobial agents .
Neuroprotective Effects
Preliminary studies suggest that derivatives of imidazo[4,5-c]pyridine may have neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
Case Study 1: Antiparasitic Efficacy
A study evaluated the antiparasitic activity of various imidazo derivatives against Eimeria species. The results indicated that certain compounds had IC50 values in the low micromolar range, suggesting potent activity against these pathogens .
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Eimeria tenella |
| Compound B | 0.8 | Eimeria acervulina |
Case Study 2: Antimicrobial Activity
In vitro tests showed that di-tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Di-tert-butyl derivative | 32 | Staphylococcus aureus |
| Di-tert-butyl derivative | 64 | Escherichia coli |
The precise mechanism by which di-tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Inhibition of specific enzymes critical for pathogen survival.
- Modulation of cellular signaling pathways associated with inflammation and immune response.
- Interaction with DNA or RNA synthesis processes in microbial cells.
Q & A
Q. What are the key considerations for optimizing one-pot synthesis of this compound?
Methodological Answer:
- Reaction Conditions : Use tert-butyl ester protecting groups to enhance steric protection during cyclization. Evidence from analogous imidazo[4,5-c]pyridine syntheses suggests refluxing in polar aprotic solvents (e.g., POCl₃) with catalysts like N,N-dimethylaniline to promote ring closure .
- Purification : Post-synthesis, recrystallization from ethanol or methanol improves purity (>95%), as demonstrated in related dihydroimidazopyridine derivatives .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of intermediates (e.g., diethyl dicarboxylate precursors) to minimize side products .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign chemical shifts for tert-butyl groups (δ ~1.4 ppm in 1H NMR) and imidazo[4,5-c]pyridine protons (δ 6.5–8.5 ppm). DMSO-d₆ is preferred for resolving diastereomeric mixtures .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ at m/z 447.57) with <3 ppm error. Discrepancies in observed vs. calculated values may indicate residual solvents or isotopic impurities .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups (if present) to confirm ester integrity .
Q. How should researchers select purification methods post-synthesis?
Methodological Answer:
- Recrystallization : Ideal for tert-butyl-protected compounds due to their low solubility in cold ethanol. Evidence shows colorless crystals form at 25°C with 95% recovery .
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for intermediates with polar functional groups (e.g., cyano or nitro substituents) .
Advanced Research Questions
Q. How can computational modeling resolve tautomeric behavior in the imidazo[4,5-c]pyridine core?
Methodological Answer:
- DFT Calculations : Compare energy levels of diketo (la) and enol (Ic) tautomers (see ). The diketo form dominates in acidic conditions, while the enol form stabilizes in basic media .
- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian simulate tautomer-specific shifts. Validate with experimental 1H NMR data in D₂O vs. DMSO .
Q. What strategies address conflicting spectral data in diastereomeric mixtures?
Methodological Answer:
Q. How does the tert-butyl group influence reactivity in downstream functionalization?
Methodological Answer:
- Steric Effects : The tert-butyl group reduces nucleophilic substitution rates at the 5-position. Use bulky electrophiles (e.g., Trt-protected amines) for selective modifications .
- Deprotection : Treat with TFA/CH₂Cl₂ (1:1) to cleave tert-butyl esters without disrupting the imidazo[4,5-c]pyridine core .
Q. How can X-ray crystallography confirm configuration and packing behavior?
Methodological Answer:
Q. What synthetic pathways enable core modifications for biological activity studies?
Methodological Answer:
- Scaffold Hopping : Replace the tert-butyl group with bioisosteres (e.g., cyclopropyl or benzyl) to enhance CDK2 inhibition, as shown in imidazo[4,5-c]pyridine-based drug candidates .
- Functionalization : Introduce sulfonamide or trifluoromethyl groups at the 4-position via Pd-catalyzed cross-coupling .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported purity values (e.g., 51% vs. 61%)?
Methodological Answer:
- HPLC-MS : Quantify impurities (e.g., unreacted diethyl dicarboxylate) using C18 columns and acetonitrile/water gradients .
- Repetitive Crystallization : Increase purity by successive recrystallization cycles, monitoring via melting point consistency (e.g., target mp 223–225°C) .
Structure-Activity Relationship (SAR) Studies
Q. What methodologies establish SAR for kinase inhibition?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s tert-butyl groups and CDK2’s hydrophobic pocket .
- In Vitro Assays : Measure IC₅₀ values against CDK2/cyclin E complexes via fluorescence polarization, correlating substituent effects with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
